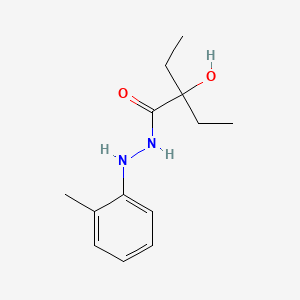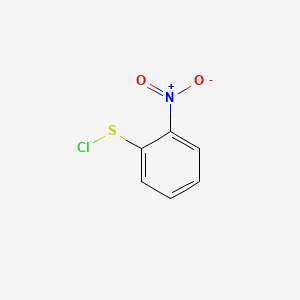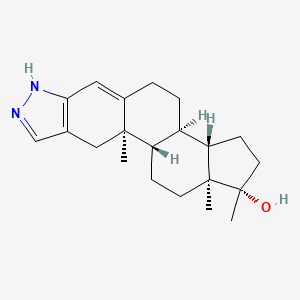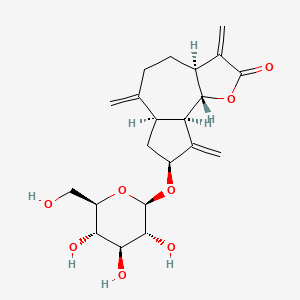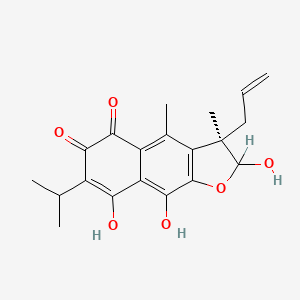
1,1-二甲基-2-苯乙基异丁酸酯
描述
“1,1-Dimethyl-2-phenylethyl isobutyrate” is a chemical compound with the molecular formula C14H20O2 . It is also known by other names such as “dimethyl benzyl carbinyl isobutyrate” and “propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester” among others . This compound is used as a fragrance ingredient in many compounds, including decorative cosmetics, fine fragrances, shampoos, toilet soaps, other toiletries, and non-cosmetic products such as household cleaners and detergents .
Synthesis Analysis
The synthesis of “1,1-Dimethyl-2-phenylethyl isobutyrate” and other Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance ingredients involves reacting an aryl alkyl alcohol with a simple carboxylic acid (a chain of 1-4 carbons) to generate various esters .
Molecular Structure Analysis
The molecular structure of “1,1-Dimethyl-2-phenylethyl isobutyrate” can be represented by the InChI string InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 . The Canonical SMILES representation is CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1 .
Physical And Chemical Properties Analysis
“1,1-Dimethyl-2-phenylethyl isobutyrate” has a molecular weight of 220.31 g/mol . It has an XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors .
科学研究应用
Fragrance Industry
Dimethyl Benzyl Carbinyl Isobutyrate: is widely used in the fragrance industry due to its pleasant floral and fruity aroma. It is a common ingredient in perfumes, colognes, and other scented products. Its stability and compatibility with other fragrance components make it a valuable addition to complex scent profiles .
Flavoring Agent
This compound is recognized as a synthetic flavoring substance that can be safely used in food. It imparts a subtle, sweet flavor and is used in minimal quantities to achieve the desired taste effect in various food products as per the regulations outlined by the FDA .
Cosmetic Applications
In cosmetics, Dimethyl Benzyl Carbinyl Isobutyrate serves as a fragrance additive, enhancing the sensory experience of products such as lotions, creams, and shampoos. It is particularly favored for its long-lasting scent and ability to blend well with other fragrance notes .
Research on Toxicology and Safety
Scientific studies have been conducted to assess the safety and toxicological profile of Dimethyl Benzyl Carbinyl Isobutyrate . These studies are crucial for ensuring consumer safety and determining safe exposure levels in various products .
Analytical Chemistry
As a standard reference compound, Dimethyl Benzyl Carbinyl Isobutyrate is used in analytical chemistry to help identify and quantify substances within a sample through techniques like gas chromatography and mass spectrometry .
Each of these applications utilizes the unique properties of Dimethyl Benzyl Carbinyl Isobutyrate, showcasing its versatility and importance across different fields of scientific research and commercial use. The compound’s molecular formula is
C14H20O2 C_{14}H_{20}O_{2} C14H20O2
, and it has an average mass of 220.307 Da, which is relevant to its applications in analytical settings .安全和危害
A toxicologic and dermatologic review of “1,1-Dimethyl-2-phenylethyl isobutyrate” indicates that it has been evaluated for physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, skin sensitization, and genotoxicity . For a comprehensive safety assessment, please refer to the work of Belsito et al., 2012 .
属性
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHGIXXSWVEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069324 | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59354-71-1 | |
| Record name | 1,1-Dimethyl-2-phenylethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59354-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-phenylethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the focus of the research paper "Fragrance material review on 1,1-Dimethyl-2-phenylethyl isobutyrate"?
A1: The research paper likely delves into the properties and applications of 1,1-Dimethyl-2-phenylethyl isobutyrate specifically as a fragrance material. This could include aspects like its odor profile, safety in fragrance applications, and potential formulation strategies.
Q2: Is there information available on the safety of 1,1-Dimethyl-2-phenylethyl isobutyrate in the context of fragrance use?
A2: While the provided abstract does not offer specifics, the paper title mentioning "Fragrance material review" suggests it likely discusses safety aspects. [] Fragrance material reviews often cover toxicological data, allergenicity assessments, and usage guidelines relevant to ensuring safe application in perfumes and cosmetics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



